molecular formula C15H18N2O4 B4311893 3,4-DIMETHOXY-N'~1~-(3-OXO-1-CYCLOHEXENYL)BENZOHYDRAZIDE

3,4-DIMETHOXY-N'~1~-(3-OXO-1-CYCLOHEXENYL)BENZOHYDRAZIDE

Cat. No.: B4311893
M. Wt: 290.31 g/mol
InChI Key: FTADIWCWGSSWEW-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N’-(3-oxocyclohex-1-en-1-yl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety linked to a cyclohexenone ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N’-(3-oxocyclohex-1-en-1-yl)benzohydrazide typically involves the reaction of 3,4-dimethoxybenzohydrazide with 3-oxocyclohex-1-en-1-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethoxy-N’-(3-oxocyclohex-1-en-1-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(3-oxocyclohex-1-en-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

  • 3,4-Dimethoxy-N’-(4-oxocyclohex-1-en-1-yl)benzohydrazide
  • 3,4-Dimethoxy-N’-(3-oxocyclohex-1-en-1-yl)benzohydrazide
  • 3,4-Dimethoxy-N’-(3-oxocyclohex-1-en-1-yl)benzohydrazide

Comparison: Compared to similar compounds, 3,4-dimethoxy-N’-(3-oxocyclohex-1-en-1-yl)benzohydrazide is unique due to the specific substitution pattern on the benzene ring and the presence of the cyclohexenone moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3,4-dimethoxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-13-7-6-10(8-14(13)21-2)15(19)17-16-11-4-3-5-12(18)9-11/h6-9,16H,3-5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTADIWCWGSSWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=CC(=O)CCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-DIMETHOXY-N'~1~-(3-OXO-1-CYCLOHEXENYL)BENZOHYDRAZIDE
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3,4-DIMETHOXY-N'~1~-(3-OXO-1-CYCLOHEXENYL)BENZOHYDRAZIDE
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3,4-DIMETHOXY-N'~1~-(3-OXO-1-CYCLOHEXENYL)BENZOHYDRAZIDE
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3,4-DIMETHOXY-N'~1~-(3-OXO-1-CYCLOHEXENYL)BENZOHYDRAZIDE
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3,4-DIMETHOXY-N'~1~-(3-OXO-1-CYCLOHEXENYL)BENZOHYDRAZIDE
Reactant of Route 6
3,4-DIMETHOXY-N'~1~-(3-OXO-1-CYCLOHEXENYL)BENZOHYDRAZIDE

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